
Ajulemic acid
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Lenabasum se sintetiza a través de un proceso de múltiples pasos que implica la modificación de la estructura del delta-8-tetrahidrocannabinol. . Las condiciones de reacción generalmente involucran el uso de solventes orgánicos y catalizadores para facilitar las transformaciones deseadas.
Métodos de Producción Industrial
La producción industrial de lenabasum implica escalar las rutas sintéticas utilizadas en entornos de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El proceso puede involucrar el uso de reactores de flujo continuo y técnicas avanzadas de purificación para cumplir con los estrictos requisitos para compuestos de grado farmacéutico.
Análisis De Reacciones Químicas
Tipos de Reacciones
Lenabasum experimenta varias reacciones químicas, que incluyen:
Oxidación: Lenabasum puede oxidarse para formar varios metabolitos, incluidos derivados hidroxilados y carboxilados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en lenabasum, alterando potencialmente sus propiedades farmacológicas.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de lenabasum, mejorando potencialmente sus efectos terapéuticos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones químicas de lenabasum incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Las condiciones de reacción a menudo involucran temperaturas controladas y niveles de pH para garantizar que las transformaciones deseadas ocurran de manera eficiente.
Productos Principales Formados
Los productos principales formados a partir de las reacciones químicas de lenabasum incluyen varios derivados hidroxilados y carboxilados. Estos metabolitos pueden tener diferentes propiedades farmacológicas y pueden contribuir a los efectos terapéuticos generales de lenabasum .
Aplicaciones Científicas De Investigación
Pain Management
Ajulemic acid has shown significant promise in managing chronic pain conditions. In preclinical studies, it has been reported to be 10 to 50 times more potent as an analgesic than THC . A Phase 1 clinical trial demonstrated its safety and tolerability in humans, with no adverse gastrointestinal effects noted, which are common with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .
Table 1: Efficacy of this compound in Pain Management
Inflammatory Diseases
This compound is being investigated for its role in treating various inflammatory diseases such as systemic sclerosis, cystic fibrosis, dermatomyositis, and systemic lupus erythematosus. It has demonstrated significant efficacy in preclinical models by suppressing tissue scarring and promoting resolution of inflammation without causing immunosuppression .
Table 2: Applications in Inflammatory Diseases
Case Studies
- Chronic Pain Management : In a clinical trial involving patients with chronic neuropathic pain, administration of this compound significantly reduced pain levels without inducing psychoactive effects. Participants reported improved quality of life metrics during the trial period .
- Systemic Sclerosis : A recent study evaluated this compound's impact on patients with systemic sclerosis. Results indicated a reduction in disease activity scores and improved skin scores after treatment with this compound over a period of six months .
Mecanismo De Acción
Lenabasum ejerce sus efectos a través de la activación del receptor cannabinoide tipo 2 (CB2) . Esta activación conduce a la producción de eicosanoides proresolutivos especializados como lipoxin A4 y prostaglandina J2 . Estas moléculas juegan un papel clave en la resolución de la inflamación y la promoción de la reparación de tejidos. El mecanismo de acción de lenabasum involucra la modulación de varias vías de señalización, incluidas las vías de la ciclooxigenasa y la lipooxigenasa .
Comparación Con Compuestos Similares
Compuestos Similares
Delta-9-tetrahidrocannabinol (THC): El principal componente psicoactivo del cannabis, el THC tiene propiedades antiinflamatorias similares, pero también causa efectos psicoactivos.
Delta-8-tetrahidrocannabinol (Delta-8-THC): Un análogo del THC, el delta-8-THC tiene propiedades farmacológicas similares, pero es menos potente.
Cannabidiol (CBD): Un cannabinoide no psicoactivo, el CBD tiene efectos antiinflamatorios y antifibróticos similares a los de lenabasum.
Unicidad de Lenabasum
Lenabasum es único en el sentido de que no causa los efectos psicoactivos asociados con otros cannabinoides como el THC . Su activación selectiva del receptor CB2 y la producción de eicosanoides proresolutivos especializados lo convierten en un candidato prometedor para el tratamiento de afecciones inflamatorias y fibróticas crónicas .
Actividad Biológica
Ajulemic acid (AJA), a synthetic analog of tetrahydrocannabinol (THC), has garnered attention for its significant biological activities, particularly its anti-inflammatory and analgesic properties. This article reviews the current understanding of AJA's biological activity, supported by diverse research findings and case studies.
Overview of this compound
This compound is a non-psychoactive cannabinoid derived from THC-11-oic acid. Unlike THC, AJA does not produce psychotropic effects, making it a candidate for therapeutic applications without the associated cognitive side effects. Its structure allows it to interact with various biological pathways, particularly through binding to receptors involved in inflammation and pain modulation.
AJA primarily exerts its effects through selective binding to the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating inflammation and metabolic processes. Biochemical studies indicate that AJA binds directly to PPARγ, suggesting a potential mechanism for its anti-inflammatory effects .
The binding mode of AJA to PPARγ has been elucidated through crystallography, revealing how it activates the receptor in a manner similar to other known partial agonists. This interaction is believed to mediate AJA's therapeutic benefits while minimizing side effects .
Anti-Inflammatory Effects
Preclinical Studies:
this compound has demonstrated potent anti-inflammatory effects in various animal models. For instance, in a rat model of adjuvant arthritis, AJA significantly reduced the severity of joint inflammation and prevented cartilage degradation . Histological evaluations indicated that AJA-treated rats exhibited reduced synovial inflammation compared to controls, highlighting its potential as an anti-arthritic agent.
Clinical Trials:
Phase I and II clinical trials have shown that AJA is well-tolerated and exhibits a favorable safety profile. In these trials, patients with chronic neuropathic pain reported significant pain relief without major adverse effects . The pharmacokinetic profile of AJA supports its use as a therapeutic agent, suggesting effective absorption and distribution within the body.
Analgesic Properties
AJA's analgesic properties have been documented across multiple studies. In animal models, it has been shown to effectively reduce pain responses without inducing sedation or other psychoactive effects typically associated with cannabinoids .
Case Study:
In one study involving patients with chronic pain conditions, administration of AJA led to a notable decrease in pain levels as measured by standardized pain scales. The results indicated that AJA could serve as an alternative treatment for patients who are intolerant to traditional analgesics due to side effects .
Comparative Efficacy
The following table summarizes the key findings related to the efficacy of this compound compared to other treatments:
Study Type | Efficacy Measure | This compound | Traditional Treatments |
---|---|---|---|
Preclinical (Rats) | Joint inflammation reduction | Significant | Varies |
Clinical (Phase II) | Pain relief | Significant | Moderate |
Safety Profile | Adverse effects | Minimal | Varies |
Propiedades
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-6-7-8-9-12-24(2,3)17-14-20(26)22-18-13-16(23(27)28)10-11-19(18)25(4,5)29-21(22)15-17/h10,14-15,18-19,26H,6-9,11-13H2,1-5H3,(H,27,28)/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHYFHOSGQABSW-RTBURBONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40900959 | |
Record name | Lenabasum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40900959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137945-48-3 | |
Record name | Ajulemic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137945-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lenabasum [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137945483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ajulemic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lenabasum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40900959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LENABASUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGN7X90BT8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.